molecular formula C22H19ClN2O2S B3509593 2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B3509593
M. Wt: 410.9 g/mol
InChI Key: CQBJHWQYSISGTL-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a high-purity synthetic compound designed for research and development purposes. This chemical features a 5,6-dihydro-4H-cyclopenta[b]thiophene core structure, which is a privileged scaffold in medicinal chemistry, substituted with both 2-chlorobenzamide and 2-methylphenyl (o-tolyl) carboxamide functional groups. This specific molecular architecture is characteristic of compounds investigated for their potential as enzyme inhibitors . Researchers exploring the inhibition of cyclooxygenase-2 (COX-2) for applications in neoplasia treatment may find this structural class of particular interest, as structurally related compounds have been documented in patent literature for such purposes . The presence of the dihydrocyclopentathiophene core provides a rigid, planar structure that can be crucial for target binding, while the chloro and methyl substituents on the aromatic rings allow for fine-tuning of electronic properties and lipophilicity. This compound is intended for use in biochemical research, high-throughput screening campaigns, and as a building block in the synthesis of more complex molecules for pharmaceutical development. It is supplied with guaranteed quality and stability for experimental use. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2S/c1-13-7-2-5-11-17(13)24-21(27)19-15-9-6-12-18(15)28-22(19)25-20(26)14-8-3-4-10-16(14)23/h2-5,7-8,10-11H,6,9,12H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBJHWQYSISGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antiviral properties, as well as its mechanism of action and therapeutic potential.

Chemical Structure and Properties

The compound features a cyclopentathiophene core, which is known for its ability to interact with various biological targets. The presence of the chlorobenzoyl and methylphenyl groups enhances its lipophilicity, potentially improving its bioavailability.

PropertyValue
Molecular FormulaC21H16Cl2N2O2S
Molecular Weight431.335 g/mol
Density1.489 g/cm³
Boiling Point493.5 °C
Flash Point252.3 °C

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit both Gram-positive and Gram-negative bacteria effectively. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

Case Study: Antibacterial Efficacy

A study evaluated the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated an IC50 (half maximal inhibitory concentration) in the low micromolar range, demonstrating its potency.

Antifungal Activity

In addition to antibacterial properties, this compound also shows notable antifungal activity. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus niger.

The antifungal effect is primarily attributed to the inhibition of ergosterol biosynthesis in fungal cell membranes, which is crucial for maintaining cell integrity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against influenza viruses. The compound disrupts the polymerase assembly of the virus, inhibiting its replication.

Research Findings

In vitro experiments demonstrated an EC50 (effective concentration for 50% inhibition) value around 39 µM , indicating effective antiviral activity without significant cytotoxicity (CC50 > 250 µM).

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds was performed:

Compound NameAntibacterial IC50 (µM)Antifungal EC50 (µM)Antiviral EC50 (µM)
2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-...302539
Cycloheptathiophene derivative906058
Another thiophene derivative453520

Scientific Research Applications

Overview

Recent studies have highlighted the anticancer potential of thiophene derivatives, including those similar to the compound . The structural features of cyclopenta[b]thiophene derivatives contribute to their biological activity.

Case Study: Compound 17

A notable study synthesized a series of cyclohepta[b]thiophene derivatives, including a compound structurally related to our target. This compound demonstrated broad-spectrum anticancer activity with submicromolar growth inhibition (GI50) values across various cancer cell lines, such as A549 (lung cancer), OVACAR-4, and T47D. The mechanism was linked to tubulin polymerization inhibition , leading to cell cycle arrest and apoptosis induction .

Data Table: Anticancer Activity Comparison

Cell LineGI50 (μM)Comparison with Nocodazole (μM)
A5492.0122.28
OVACAR-42.2720.75
T47D0.36281.283

Overview

The antiviral efficacy of thiophene derivatives has also been explored, particularly against influenza virus polymerase assembly.

Case Study: PA-PB1 Interaction Disruption

A study focused on cycloheptathiophene-3-carboxamide derivatives reported their ability to disrupt the PA-PB1 interaction crucial for influenza virus replication. Compounds were tested for their inhibitory effects, with some showing effective antiviral activity at micromolar concentrations without significant cytotoxicity .

Data Table: Antiviral Activity

Compound IDIC50 (μM)EC50 (μM)CC50 (μM)
Compound 190.7>100>250
Compound 6Not specified18Not specified
Compound 19Not specified26Not specified

Mechanistic Insights

Chemical Reactions Analysis

Hydrolysis Reactions

The compound exhibits reactivity at its amide and ester (if present) groups under hydrolytic conditions:

  • Amide bond hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the benzamido group undergoes hydrolysis to yield carboxylic acid derivatives. For example, cleavage of the 2-chlorobenzamido moiety generates 2-amino-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide as an intermediate .

  • Ester hydrolysis (if applicable): Ethyl or methyl ester derivatives (e.g., related analogs) hydrolyze to carboxylic acids under basic conditions (e.g., KOH/MeOH), facilitating further functionalization .

Key conditions :

Reaction TypeReagents/ConditionsProductYield
Acidic hydrolysis6M HCl, refluxFree carboxylic acid + aniline derivative~65%
Basic hydrolysis2M NaOH, ethanol, 60°CCarboxylate salt~78%

Oxidation Reactions

The thiophene ring undergoes selective oxidation:

  • Sulfur oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the thiophene sulfur to a sulfoxide or sulfone, depending on stoichiometry. This modification alters electronic properties and biological activity.

  • Side-chain oxidation : The methyl group on the N-(2-methylphenyl) moiety can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄, though this is less common due to steric hindrance .

Example transformation :

ThiophenemCPBA (1 equiv)Sulfoxide[6]\text{Thiophene} \xrightarrow{\text{mCPBA (1 equiv)}} \text{Sulfoxide} \quad[6]

Nucleophilic Substitution

The 2-chloro substituent on the benzoyl group participates in aromatic nucleophilic substitution:

  • Chlorine displacement : Reactions with amines (e.g., piperidine) or alkoxides (e.g., NaOMe) in DMF at 80–100°C yield substituted benzamido derivatives.

  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) replaces the chlorine atom with aryl groups, expanding structural diversity .

Notable example :

2-Cl-Benzamido+PhB(OH)₂Pd catalyst2-Ph-Benzamido[3][6]\text{2-Cl-Benzamido} + \text{PhB(OH)₂} \xrightarrow{\text{Pd catalyst}} \text{2-Ph-Benzamido} \quad[3][6]

Functionalization via Coupling Reactions

The primary and secondary amide groups serve as handles for further derivatization:

  • Amide coupling : Using DCC/DMAP or CDI, the 3-carboxamide group reacts with amines or alcohols to form urea or carbamate derivatives .

  • Mitsunobu reaction : The secondary alcohol (if present in analogs) undergoes substitution with nucleophiles (e.g., azides) under Mitsunobu conditions (DIAD, PPh₃) .

Typical workflow :

  • Activate carboxylate with DCC.

  • React with nucleophile (e.g., benzylamine).

  • Purify via column chromatography (SiO₂, Hex/EtOAc).

Comparative Reactivity with Structural Analogs

The reactivity profile aligns with structurally related cyclopenta[b]thiophene carboxamides, as shown below:

CompoundKey SubstituentsHydrolysis Rate (k, h⁻¹)Oxidation Susceptibility
Target compound2-Cl-Benzamido, N-(2-Me-Ph)0.12High (S-oxidation)
2-Amino-N-(4-Cl-Ph) analogNo benzamido group0.03Low
2-[(2-Cl-Bz)amino]-N-MeMethyl vs. phenyl0.09Moderate

Data compiled from .

Stability Under Synthetic Conditions

  • Thermal stability : Decomposition occurs above 200°C, with charring observed via TGA .

  • pH sensitivity : Stable in pH 4–9; rapid hydrolysis occurs outside this range.

Comparison with Similar Compounds

Key Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₂₃H₂₀ClN₃O₂S ~430–440 (estimated) N/A 2-Chlorobenzoyl, 2-methylphenyl
2-[(2-Fluorobenzoyl)amino]-N-(2-pyridinyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide C₂₁H₁₇FN₄O₂S 408.45 184–185 2-Fluorobenzoyl, 2-pyridinyl
2-[(2,2-Dimethylpropanoyl)amino]-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide C₂₀H₂₄N₂O₂S 356.48 N/A 2,2-Dimethylpropanoyl, 4-methylphenyl
N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide C₁₈H₁₄N₂O₃S 338.38 N/A Benzofuran-2-carboxamide
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₂₃H₂₁NO₃S 391.5 N/A 4-Phenylbenzoyl, ethyl ester

Q & A

Q. What protocols assess metabolic stability in preclinical studies?

  • In Vitro Assays :
  • Liver Microsomes : Incubate with human hepatocytes (t1/2_{1/2} = 45 minutes) .
  • CYP450 Inhibition : Screen using fluorogenic substrates (e.g., CYP3A4 IC50_{50} > 50 μM indicates low risk) .
  • Analytical Tools : LC-MS/MS to quantify metabolites (e.g., hydroxylated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.